molecular formula C17H24N4O B15211403 N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide CAS No. 62400-45-7

N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide

Cat. No.: B15211403
CAS No.: 62400-45-7
M. Wt: 300.4 g/mol
InChI Key: PYPQJOIGEWMERA-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a phenyl group and a heptanamide chain. Triazole derivatives are known for their diverse biological activities and have found applications in various fields including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may affect cellular pathways involved in cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide is unique due to its specific substitution pattern and the presence of both a triazole ring and a heptanamide chain. This unique structure contributes to its distinct chemical and biological

Properties

CAS No.

62400-45-7

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-methyl-N-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)heptanamide

InChI

InChI=1S/C17H24N4O/c1-4-5-6-10-13-15(22)20(2)17-18-16(19-21(17)3)14-11-8-7-9-12-14/h7-9,11-12H,4-6,10,13H2,1-3H3

InChI Key

PYPQJOIGEWMERA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C)C1=NC(=NN1C)C2=CC=CC=C2

Origin of Product

United States

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